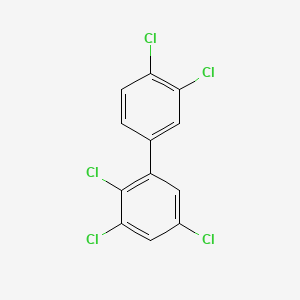

2,3,3',4',5-Pentachlorobiphenyl

Overview

Description

2,3,3',4',5-Pentachlorobiphenyl (also known as PCB-105) is a polychlorinated biphenyl (PCB) compound which has been widely studied due to its potential toxicity and environmental persistence. PCB-105 is one of the most widely studied PCB compounds due to its high level of chlorination, and is the most toxic of the PCB compounds. It has been used in a variety of industrial applications and has been found in many environmental samples. PCB-105 is known to be toxic to humans and animals, and has been linked to a variety of health problems.

Scientific Research Applications

Cardiovascular Research

2,3,3’,4’,5-Pentachlorobiphenyl (PCB 126): has been studied for its cardiovascular effects in zebrafish embryos. It’s known to activate oxidative stress-sensitive signaling pathways, leading to cardiovascular dysmorphogenesis. Research has shown that PCB 126 can induce pericardial edema, circulatory failure, and a reduction in cardiac output and body length in zebrafish embryos . This research is crucial for understanding the cardiovascular toxicity of PCBs and the role of oxidative stress in developmental toxicity.

Reproductive Health

PCB 126 has been implicated in affecting endometrial receptivity and embryo implantation in mammals. Studies have shown that exposure to PCB 126 can lead to implantation failures, abnormal endometrial morphology, and changes in the methylation of genes like HOXA10 , which is crucial for reproductive development . This highlights the potential of PCB 126 as a model compound for studying endocrine disruption and its epigenetic effects on fertility.

Thyroid Function

Research on PCB 126 has also extended to its impact on thyroid function. Molecular mechanisms of PCB-induced thyroid dysfunction have been explored in FRTL-5 cells, a rat thyroid cell line. PCB 126 exposure has been associated with alterations in gene expression related to thyroid hormone synthesis and metabolism . This is significant for understanding how environmental pollutants like PCBs can affect thyroid health.

Metabolic Studies

The effects of PCB 126 on metabolism, particularly lipid and oxylipin profiles, have been investigated. Studies suggest that PCB 126 can alter the ratios of epoxide to diol metabolites of unsaturated fatty acids, which are important for maintaining cellular homeostasis . This research provides insights into the metabolic disruptions caused by PCB exposure.

Oxidative Stress and Antioxidant Response

PCB 126’s interaction with redox modulating chemicals and its impact on oxidative stress have been a focus of scientific inquiry. The compound’s ability to modulate gene expression related to oxidative stress and antioxidant response has been studied using zebrafish embryos as a model organism . Understanding these interactions is vital for assessing the oxidative potential of environmental pollutants.

Molecular Pharmacology

PCB 126 serves as a tool in molecular pharmacology to study the activation of specific receptors like the aryl hydrocarbon receptor (AhR). Its binding and activation of AhR can lead to various biological responses, providing a model for studying receptor-mediated toxicity .

Gene Expression and Developmental Biology

The influence of PCB 126 on gene expression during development is another important application. By examining the changes in gene expression patterns in embryos exposed to PCB 126, researchers can gain insights into the developmental processes affected by environmental toxins .

properties

IUPAC Name |

1,2,5-trichloro-3-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-4-8(12(17)11(16)5-7)6-1-2-9(14)10(15)3-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYBHVJTMRRXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074211 | |

| Record name | 2,3,3',4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3',4',5-Pentachlorobiphenyl | |

CAS RN |

70424-68-9 | |

| Record name | 2,3,3',4',5-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070424689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4',5-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL37H89TCR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)

![Bis(1H-benzo[d]imidazol-2-ylthio)methane](/img/structure/B1596551.png)

![Propanedinitrile, [(5-bromo-2-thienyl)methylene]-](/img/structure/B1596552.png)